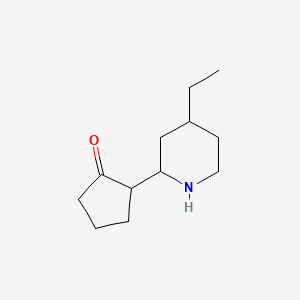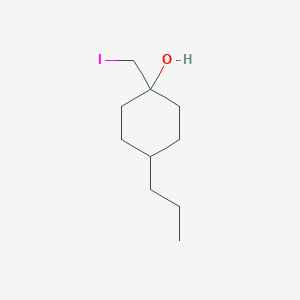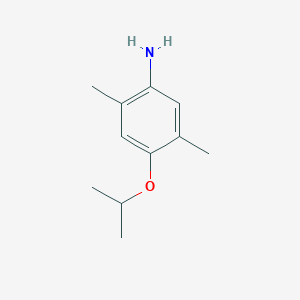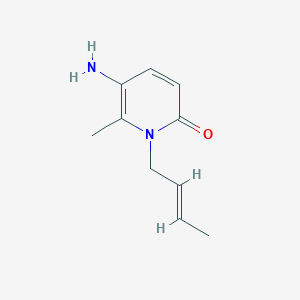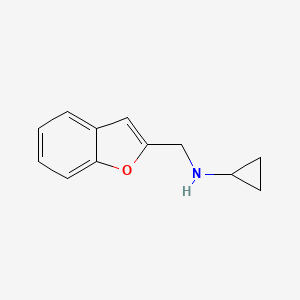
N-(1-benzofuran-2-ylmethyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzofuran-2-ylmethyl)cyclopropanamine: is an organic compound with the molecular formula C12H13NO and a molecular weight of 187.23772 g/mol . This compound features a benzofuran moiety attached to a cyclopropanamine group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzofuran-2-ylmethyl)cyclopropanamine typically involves the reaction of benzofuran derivatives with cyclopropanamine under specific conditions. One common method includes the use of N-(1-benzofuran-2-ylmethyl)amine as a starting material, which is then reacted with cyclopropanecarboxylic acid in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-benzofuran-2-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
N-(1-benzofuran-2-ylmethyl)cyclopropanamine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(1-benzofuran-2-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The cyclopropanamine group can enhance the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects .
Comparación Con Compuestos Similares
N-(1-benzofuran-2-ylmethyl)cyclopropanamine can be compared with other similar compounds, such as:
N-(1-benzofuran-2-ylmethyl)amine: Lacks the cyclopropanamine group, resulting in different chemical and biological properties.
N-(1-benzofuran-2-ylmethyl)cyclopropanecarboxamide: Contains a carboxamide group instead of an amine, leading to variations in reactivity and biological activity.
N-(1-benzofuran-2-ylmethyl)cyclopropanol:
The uniqueness of this compound lies in its specific combination of the benzofuran and cyclopropanamine moieties, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
N-(1-benzofuran-2-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C12H13NO/c1-2-4-12-9(3-1)7-11(14-12)8-13-10-5-6-10/h1-4,7,10,13H,5-6,8H2 |
Clave InChI |
JTYWJQLBCDIUGU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NCC2=CC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


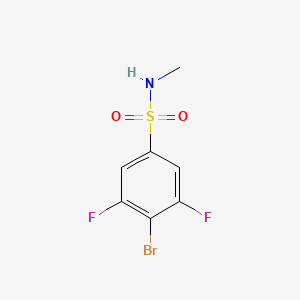
![4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol](/img/structure/B13305552.png)
![1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine](/img/structure/B13305565.png)
![1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene](/img/structure/B13305573.png)

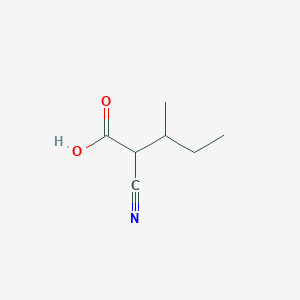
amine](/img/structure/B13305588.png)

![Propan-2-yl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B13305599.png)
![2,5-Diazaspiro[3.5]nonane](/img/structure/B13305614.png)
